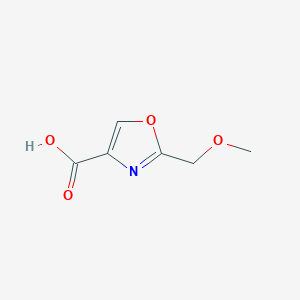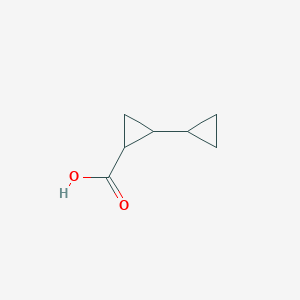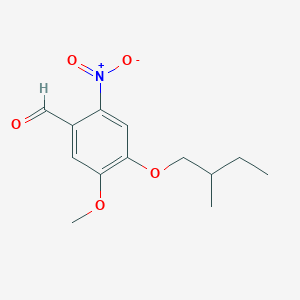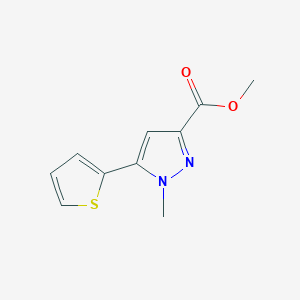![molecular formula C11H13F2N B1428151 N-[(2,6-difluorophenyl)methyl]cyclobutanamine CAS No. 1250591-12-8](/img/structure/B1428151.png)
N-[(2,6-difluorophenyl)methyl]cyclobutanamine
Descripción general
Descripción
N-[(2,6-difluorophenyl)methyl]cyclobutanamine, also known as DFMC, is a cyclic amine compound that has gained attention in the scientific community due to its potential as a therapeutic agent. DFMC has been shown to have significant effects on various biological pathways, making it a promising candidate for future research and drug development.
Mecanismo De Acción
N-[(2,6-difluorophenyl)methyl]cyclobutanamine exerts its effects through multiple pathways, including the inhibition of histone deacetylases (HDACs) and the activation of the adenosine monophosphate-activated protein kinase (AMPK) pathway. These pathways are involved in various cellular processes, including gene expression, metabolism, and cell survival.
Biochemical and Physiological Effects:
N-[(2,6-difluorophenyl)methyl]cyclobutanamine has been shown to have significant effects on various biological pathways, including the regulation of glucose metabolism, inflammation, and oxidative stress. It has also been shown to modulate the levels of various neurotransmitters, including serotonin and norepinephrine, which are involved in mood regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(2,6-difluorophenyl)methyl]cyclobutanamine in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is the lack of information on its toxicity and potential side effects, which requires further investigation.
Direcciones Futuras
Future research on N-[(2,6-difluorophenyl)methyl]cyclobutanamine should focus on its potential as a therapeutic agent in various diseases, including cancer and neurological disorders. Additionally, further studies are needed to determine its toxicity and potential side effects, as well as its pharmacokinetics and pharmacodynamics in vivo. The development of new synthetic methods for N-[(2,6-difluorophenyl)methyl]cyclobutanamine and its derivatives may also lead to the discovery of more potent and selective compounds.
Aplicaciones Científicas De Investigación
N-[(2,6-difluorophenyl)methyl]cyclobutanamine has been studied extensively for its potential as a therapeutic agent in various diseases. It has shown significant activity against cancer cells, with studies demonstrating its ability to induce apoptosis and inhibit tumor growth. N-[(2,6-difluorophenyl)methyl]cyclobutanamine has also been studied for its potential in treating neurological disorders, such as depression and anxiety, due to its effects on the serotonin and norepinephrine pathways.
Propiedades
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]cyclobutanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N/c12-10-5-2-6-11(13)9(10)7-14-8-3-1-4-8/h2,5-6,8,14H,1,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQOOPOKZZVIRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,6-difluorophenyl)methyl]cyclobutanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl({2-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-3-yl}methyl)amine](/img/structure/B1428069.png)
![1,3-Dihydrospiro[indene-2,3'-pyrrolidine]](/img/structure/B1428073.png)



![1-{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B1428080.png)



![N-[(piperidin-4-yl)methyl]cyclobutanamine](/img/structure/B1428084.png)


![[5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol](/img/structure/B1428088.png)
